molecular formula C10H13F2NO B1517484 3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol CAS No. 1096296-04-6

3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol

Cat. No.: B1517484
CAS No.: 1096296-04-6
M. Wt: 201.21 g/mol
InChI Key: IQMMHOQEGBMMTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol” is a chemical compound with the molecular formula C10H13F2NO . It belongs to the class of beta-amino alcohols.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanol backbone with an amino group at the 3rd carbon and a 2,5-difluorophenylmethyl group at the 2nd carbon .

Scientific Research Applications

Photolytic Synthesis of Fluorinated Compounds

Researchers have developed photochemical methodologies for synthesizing fluorinated heterocyclic compounds, such as 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, through irradiation processes. This approach highlights the potential for creating complex fluorinated structures, possibly relevant to the compound of interest, demonstrating the utility in synthesizing materials with specific electronic and physical properties (Buscemi et al., 2001).

Corrosion Inhibition

Tertiary amines, synthesized through alkylation reactions, have been evaluated for their performance as corrosion inhibitors on carbon steel. This research indicates that compounds with amine functionalities can form protective layers on metal surfaces, suggesting potential industrial applications for similar compounds in protecting materials against corrosion (Gao et al., 2007).

Molecular Dynamics Simulation

The influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water has been studied using molecular dynamics simulation. This work could provide insights into the physicochemical behavior of similar fluorinated alcohols, potentially informing solvent applications and the design of materials with specific solubility characteristics (Fioroni et al., 2003).

Anticancer Drug Synthesis

The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes have been explored for their potential as anticancer drugs. This highlights the broader applicability of amino-functionalized compounds in medicinal chemistry and drug development (Basu Baul et al., 2009).

Hydrogen Bonding and Polymorphism

A study on the hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate provides insight into the structural and chemical properties of such compounds. Understanding the interactions and structural variations can inform the design and synthesis of new materials with tailored properties (Podjed & Modec, 2022).

Safety and Hazards

Specific safety and hazard information for “3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol” is not available in the retrieved data. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Properties

IUPAC Name

2-(aminomethyl)-3-(2,5-difluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO/c11-9-1-2-10(12)8(4-9)3-7(5-13)6-14/h1-2,4,7,14H,3,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMMHOQEGBMMTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(CN)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol
Reactant of Route 2
3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol
Reactant of Route 3
Reactant of Route 3
3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol
Reactant of Route 4
3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol
Reactant of Route 5
3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol
Reactant of Route 6
3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.